molecular formula C15H8FNO2 B025916 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile CAS No. 372941-48-5

1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile

Cat. No. B025916
M. Wt: 253.23 g/mol
InChI Key: VVXGNGGTQDOLGK-UHFFFAOYSA-N
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Patent
US06660873B2

Procedure details

A suspension of 1-(4-fluoro-phenyl)-3-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid amide (13.6 g, 0.05 mole) in thionyl chloride (40 mL) and DMF (0.25 mL) was heated at reflux for 2 hours. The thionyl chloride was then evaporated, and the residue was dissolved in hot IPA (100 mL). On cooling, crystals of the title compound were formed. Yield: 7.8 g (62%). 1H NMR (d6-DMSO): δ 6.87 (s, 1H), 7.26 (t, 2H), 7.42 (dd, 2H), 7.58 (d, 1H), 8.18 (dd, 1H), 8.48 (s, 1H).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([C:17]([NH2:19])=O)=[CH:14][CH:15]=3)[C:10](=[O:20])[O:9]2)=[CH:4][CH:3]=1>S(Cl)(Cl)=O.CN(C=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[C:16]3[C:11](=[CH:12][C:13]([C:17]#[N:19])=[CH:14][CH:15]=3)[C:10](=[O:20])[O:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1OC(C2=CC(=CC=C12)C(=O)N)=O
Name
Quantity
40 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot IPA (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
On cooling

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OC(C2=CC(=CC=C12)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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